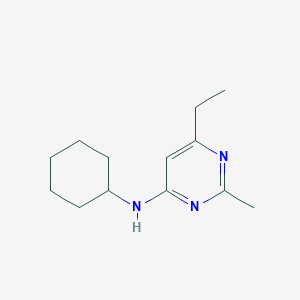
N-cyclohexyl-6-ethyl-2-methylpyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-6-ethyl-2-methylpyrimidin-4-amine, also known as CEP-26401, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a pyrimidine-based molecule that has been synthesized using various methods and has shown promising results in scientific research.
作用機序
N-cyclohexyl-6-ethyl-2-methylpyrimidin-4-amine inhibits PDE4 by binding to the active site of the enzyme and preventing the hydrolysis of cyclic adenosine monophosphate (cAMP). This leads to an increase in intracellular cAMP levels, which in turn activates protein kinase A (PKA) and other downstream signaling pathways. The activation of PKA has been implicated in the anti-inflammatory and immunomodulatory effects of N-cyclohexyl-6-ethyl-2-methylpyrimidin-4-amine.
Biochemical and Physiological Effects:
N-cyclohexyl-6-ethyl-2-methylpyrimidin-4-amine has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in vitro and in vivo. It has also been found to inhibit the activation and migration of immune cells, such as macrophages and T cells. In addition, N-cyclohexyl-6-ethyl-2-methylpyrimidin-4-amine has been found to improve cognitive function and memory in animal models.
実験室実験の利点と制限
N-cyclohexyl-6-ethyl-2-methylpyrimidin-4-amine has several advantages for lab experiments. It is a potent and selective inhibitor of PDE4, making it a useful tool for studying the role of PDE4 in various physiological functions. It also has anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for the treatment of inflammatory diseases. However, N-cyclohexyl-6-ethyl-2-methylpyrimidin-4-amine has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetic and pharmacodynamic properties are not well understood. It also has limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the study of N-cyclohexyl-6-ethyl-2-methylpyrimidin-4-amine. One direction is to investigate its pharmacokinetic and pharmacodynamic properties in more detail, including its absorption, distribution, metabolism, and excretion. Another direction is to study its efficacy and safety in animal models of various diseases, including asthma, COPD, and neurological disorders. Further studies are also needed to elucidate the downstream signaling pathways activated by N-cyclohexyl-6-ethyl-2-methylpyrimidin-4-amine and their role in the anti-inflammatory and immunomodulatory effects of the compound. Finally, the development of more potent and selective PDE4 inhibitors based on the structure of N-cyclohexyl-6-ethyl-2-methylpyrimidin-4-amine may lead to the discovery of new therapeutic agents for the treatment of inflammatory diseases.
合成法
The synthesis of N-cyclohexyl-6-ethyl-2-methylpyrimidin-4-amine has been achieved using various methods, including the reaction of 6-ethyl-2-methylpyrimidin-4-amine with cyclohexyl isocyanate. Another method involves the reaction of 6-ethyl-2-methylpyrimidin-4-amine with cyclohexyl isothiocyanate, followed by the reaction with sodium azide and reduction with palladium on carbon. The final product is obtained by the reaction of the intermediate with cyclohexyl isocyanate.
科学的研究の応用
N-cyclohexyl-6-ethyl-2-methylpyrimidin-4-amine has shown promising results in various scientific research applications. It has been found to be a potent inhibitor of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of various physiological functions, including inflammation, immune response, and cognition. Inhibition of PDE4 has been implicated in the treatment of various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and neurological disorders. N-cyclohexyl-6-ethyl-2-methylpyrimidin-4-amine has also been found to have anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for the treatment of inflammatory diseases.
特性
IUPAC Name |
N-cyclohexyl-6-ethyl-2-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-3-11-9-13(15-10(2)14-11)16-12-7-5-4-6-8-12/h9,12H,3-8H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCITIWBRHRZJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

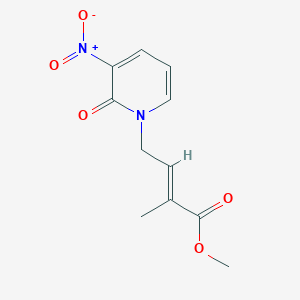

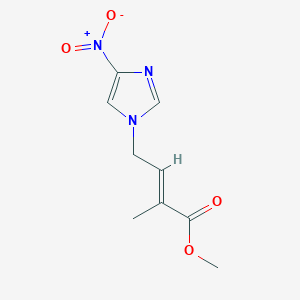
![1-Methyl-3-[[5-(trifluoromethyl)pyridin-2-yl]amino]pyrrolidine-2,5-dione](/img/structure/B7581466.png)

![3-[(6-Ethyl-2-methylpyrimidin-4-yl)-methylamino]propanoic acid](/img/structure/B7581484.png)


![1-[[(6-Ethyl-2-methylpyrimidin-4-yl)amino]methyl]cyclohexan-1-ol](/img/structure/B7581492.png)
![6-ethyl-2-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]pyrimidin-4-amine](/img/structure/B7581496.png)
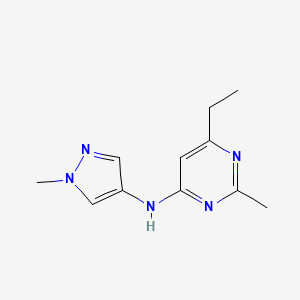
![4-[(6-Ethyl-2-methylpyrimidin-4-yl)amino]butanoic acid](/img/structure/B7581507.png)
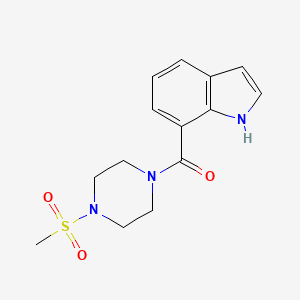
![2-[1-(1H-indole-7-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7581539.png)